methyl (2E)-3-(3-amino-5-methoxypyridin-4-yl)prop-2-enoate
Description
Methyl (2E)-3-(3-amino-5-methoxypyridin-4-yl)prop-2-enoate is a pyridine derivative characterized by a conjugated enoate ester system and a substituted pyridine ring. The (2E) configuration indicates the trans geometry of the double bond in the acrylate moiety, which influences its reactivity and intermolecular interactions. This compound is structurally related to intermediates in pharmaceutical and agrochemical synthesis, where its electronic and steric properties may modulate biological activity or synthetic utility .
Properties
IUPAC Name |
methyl 3-(3-amino-5-methoxypyridin-4-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-14-9-6-12-5-8(11)7(9)3-4-10(13)15-2/h3-6H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKKGZUKXYPUMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1)N)C=CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate typically involves the reaction of 3-amino-5-methoxypyridine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is then heated to a temperature range of 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While detailed industrial production methods for Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate are not widely documented, the process generally involves large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution
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Reagents : Methyl acrylate, NaH/K₂CO₃.
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Mechanism : The amino group acts as a nucleophile, displacing the acrylate’s leaving group (e.g., methoxide) via a conjugate addition-elimination pathway.
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Outcome : Formation of the acrylate ester with a pyridine substituent.
Diels-Alder Reactivity
Acrylate derivatives like methyl (2E)-3-(3-amino-5-methoxypyridin-4-yl)prop-2-enoate can participate in Diels-Alder cycloadditions as dienophiles. For example, methyl 2-oxobut-3-enoate (a structurally related compound) undergoes Diels-Alder reactions with 1,3-dienes under mild conditions, yielding functionalized cyclohexene derivatives . This suggests potential for analogous reactivity in our target compound.
Stability and Dimerization
The compound exhibits temperature-dependent stability. At −18 °C , it remains stable for days, but at room temperature , it undergoes hetero-Diels-Alder dimerization via an unusual mechanism . This dimerization highlights its reactivity and the need for controlled reaction conditions.
Reactivity Profile
Functional Group Reactivity
The compound’s structural features enable diverse reactivity:
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Acrylate ester group : Prone to hydrolysis (acidic/basic conditions) to form carboxylic acids.
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Amino group : Susceptible to alkylation, acylation, or hydrogen bonding interactions.
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Pyridine ring : Potential for electrophilic substitution or coordination chemistry.
Critical Stability Considerations
| Temperature | Stability Behavior |
|---|---|
| −18 °C | Stable for days |
| Room temperature | Slow dimerization via hetero-Diels-Alder |
Comparative Analysis with Related Compounds
Scientific Research Applications
Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy and acrylate groups can participate in hydrophobic interactions and covalent bonding, respectively . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of methyl (2E)-3-(3-amino-5-methoxypyridin-4-yl)prop-2-enoate can be contextualized by comparing it to related pyridine derivatives (Table 1). Key differences in substituents, functional groups, and synthetic pathways highlight distinct physicochemical and reactivity profiles.
Table 1: Structural Comparison of this compound and Analogous Compounds
Key Observations:
This difference may influence crystallinity or solubility .
Functional Group Impact: The carboxylic acid in 3-amino-5-methoxyisonicotinic acid confers higher polarity and acidity relative to the acrylate ester, making it more suitable for salt formation or coordination chemistry . The tert-butyl carbamate in tert-butyl 4-allyl-5-methoxypyridin-3-ylcarbamate acts as a hydrolyzable protecting group, contrasting with the stable methoxy and amino groups in the target compound .
Synthetic Pathways: The target compound and its analogs (e.g., ’s pyrimidinyl derivative) are synthesized via condensation reactions involving aromatic amines and acrylate esters under mild acidic conditions. However, the incorporation of cyano or pyrimidine moieties requires additional steps, such as cyanoethylation or heterocycle formation .
Structural Confirmation :
- Crystallographic tools like SHELX and ORTEP (used in small-molecule structural determination) are critical for confirming the (2E) configuration and hydrogen-bonding networks in such compounds .
Biological Activity
Methyl (2E)-3-(3-amino-5-methoxypyridin-4-yl)prop-2-enoate, identified by the CAS number 1045858-57-8, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant research findings.
- Molecular Formula : C10H12N2O3
- Molecular Weight : 208.214 g/mol
- Structure : The compound features a methoxy group and an amino group attached to a pyridine ring, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Kinase Inhibition : Preliminary studies suggest that derivatives of this compound may act as kinase inhibitors, which are crucial in regulating cellular processes such as proliferation and apoptosis .
- Antitumor Activity : Similar compounds have shown promising results in inhibiting tumor cell growth. For instance, related pyridine derivatives have demonstrated cytotoxic effects against human leukemia cell lines in vitro .
- Anti-inflammatory Effects : Some studies indicate that compounds with similar structures exert anti-inflammatory properties, potentially through the modulation of inflammatory cytokines .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies and Research Findings
- Antitumor Efficacy : In a study examining the cytotoxic effects of this compound against various cancer cell lines, it was found that the compound exhibited significant growth inhibition at concentrations as low as 10 µM. This suggests a potential for development as an anticancer agent .
- Mechanistic Insights : Research has indicated that the compound may induce apoptosis in cancer cells via the activation of caspase pathways. This mechanism was elucidated through flow cytometry and Western blot analyses, revealing increased levels of pro-apoptotic markers upon treatment with the compound .
- Inflammation Modulation : A recent study highlighted the compound's ability to modulate inflammatory responses in murine models. It was shown to significantly reduce paw swelling in a carrageenan-induced inflammation model, suggesting its potential use in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing methyl (2E)-3-(3-amino-5-methoxypyridin-4-yl)prop-2-enoate, and how do they confirm structural features?
- Methodological Answer :
- FT-IR Spectroscopy : Identifies functional groups such as the amine (–NH₂), methoxy (–OCH₃), and ester (C=O) groups via characteristic absorption bands (e.g., ~3300 cm⁻¹ for N–H stretch, ~1700 cm⁻¹ for ester C=O) .
- NMR (¹H and ¹³C) : Assigns proton environments (e.g., methoxy protons at δ ~3.8 ppm, olefinic protons confirming E-configuration via coupling constants) and carbon signals (e.g., ester carbonyl at δ ~165–170 ppm) .
- UV-Vis Spectroscopy : Reveals electronic transitions (e.g., π→π* in conjugated acrylate and pyridine systems) to assess electronic structure .
- Mass Spectrometry (MS) : Confirms molecular weight (M.W. 208.21) via molecular ion peaks and fragmentation patterns .
Q. How can researchers verify the purity and stability of this compound under varying experimental conditions?
- Methodological Answer :
- HPLC Analysis : Utilizes reverse-phase chromatography with UV detection to assess purity (≥95% as per commercial standards) .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability by monitoring mass loss under controlled heating.
- Storage Recommendations : Store at –20°C in inert atmospheres to prevent hydrolysis of the ester group or oxidation of the amine .
Advanced Research Questions
Q. How can computational methods like molecular docking and DFT calculations enhance understanding of this compound's biological interactions?
- Methodological Answer :
- Molecular Docking : Predicts binding poses and affinity with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. Vetrivelan et al. combined docking with experimental data to propose mechanisms for antimicrobial or anticancer activity .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to correlate electronic structure with reactivity or redox behavior .
- MD Simulations : Assesses dynamic interactions over time (e.g., ligand-protein stability) using GROMACS or AMBER .
Q. What are the challenges in crystallizing this compound for X-ray diffraction studies, and which software tools are optimal for structural refinement?
- Methodological Answer :
- Crystallization Challenges : The compound’s polar functional groups (amine, ester) may lead to hygroscopicity, requiring anhydrous conditions. Slow vapor diffusion with solvents like DCM/hexane is recommended.
- Refinement Tools : SHELXL (for small-molecule refinement) and OLEX2 for structure solution. ORTEP-3 generates thermal ellipsoid plots to visualize disorder or dynamic motion .
Integrated Methodological Approaches
Q. How can researchers reconcile discrepancies between experimental spectroscopic data and computational predictions?
- Methodological Answer :
- Benchmarking : Compare experimental IR/NMR peaks with DFT-optimized structures (e.g., using Gaussian or ORCA). Adjust computational parameters (solvent models, basis sets) to improve alignment .
- Sensitivity Analysis : Test docking protocols by varying scoring functions (e.g., ChemPLP vs. ASP) to validate binding hypotheses .
Key Notes
- Avoid commercial sources (e.g., ) as per guidelines; rely on peer-reviewed studies .
- Advanced questions emphasize integration of experimental and computational workflows to address mechanistic or structural challenges.
- Structural analogs (e.g., methoxy-pyridine derivatives in ) inform synthetic or functional group modification strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
